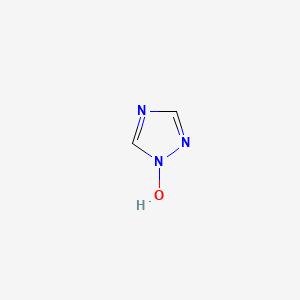

1-Hydroxy-1,2,4-triazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C2H3N3O |

|---|---|

Molecular Weight |

85.07 g/mol |

IUPAC Name |

1-hydroxy-1,2,4-triazole |

InChI |

InChI=1S/C2H3N3O/c6-5-2-3-1-4-5/h1-2,6H |

InChI Key |

NYRKTKSMKOYEOO-UHFFFAOYSA-N |

Canonical SMILES |

C1=NN(C=N1)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Hydroxy 1,2,4 Triazole and Its Derivatives

General Synthetic Routes to 1,2,4-Triazole (B32235) Scaffolds Relevant to 1-Hydroxy Derivatives

The formation of the 1,2,4-triazole ring is a well-established field, with numerous methods available for its construction. These routes are foundational for the synthesis of 1-hydroxy derivatives, as they can often be adapted by using hydroxylamine-containing starting materials or by subsequent oxidation steps.

Cyclization Reactions from Hydrazine Precursors

Hydrazine and its derivatives are fundamental building blocks in the synthesis of a wide array of nitrogen-containing heterocycles, including 1,2,4-triazoles. These reactions typically involve the condensation and subsequent cyclization of a hydrazine derivative with a suitable one-carbon unit.

A common and versatile method for the synthesis of 1,2,4-triazoles involves the reaction of carboxylic acid hydrazides with various reagents. One prominent approach is a highly regioselective one-pot process that utilizes the reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines. ijcrt.org This method provides rapid access to a diverse range of 1,3,5-trisubstituted 1,2,4-triazoles. The reaction proceeds through the formation of an acylamidine intermediate, which then undergoes cyclization with the hydrazine. ijcrt.org While this method does not directly yield 1-hydroxy derivatives, the use of a hydrazine precursor with a protected or latent hydroxyl group could potentially be adapted for this purpose.

The general reaction conditions and outcomes for this approach are summarized in the table below.

| Starting Materials | Reagents and Conditions | Product |

| Carboxylic Acid, Primary Amidine, Monosubstituted Hydrazine | HATU, DIPEA, DMF; then Acetic Acid, 80 °C | 1,3,5-trisubstituted 1,2,4-triazole |

This methodology is noted for its operational simplicity and the good yields of the resulting triazole derivatives. ijcrt.org

Hydrazinophthalazines are another class of hydrazine derivatives that can be employed in the synthesis of fused 1,2,4-triazole systems. A straightforward method has been developed for the synthesis of 1,2,4-triazole derivatives through the reaction of a carboxylic acid with hydrazinophthalazine. This reaction is mediated by coupling agents such as 1-ethyl-3-(3'-dimethylaminopropyl)-carbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt), achieving yields in the range of 75-85%. google.com This approach is valuable for creating new compounds with potential pharmacological activity. google.com

The key components and conditions for this synthetic route are outlined in the following table.

| Starting Materials | Reagents and Conditions | Product |

| Carboxylic Acid, Hydrazinophthalazine | EDC, HOBt, Triethylamine, CH2Cl2, Room Temperature, 24 h | 1,2,4-triazole derivative fused with phthalazine |

This method offers the advantage of mild reaction conditions and avoids the use of toxic reagents often employed in other cyclization procedures. google.com

The condensation of N,N'-diformylhydrazine is a known route to the 1,2,4-triazole skeleton. Heating a mixture of formamide (B127407) and hydrazine hydrochloride with a base like potassium hydroxide can yield 1,2,4-triazole. A related and efficient method involves the use of 1,3,4-oxadiazolium hexafluorophosphate salts. These salts, which can be prepared from N'-acyl-N-aroyl-N-arylhydrazides, react with cyanamide in the presence of triethylamine to generate 1,5-disubstituted 3-amino-1H-1,2,4-triazoles in good yields. researchgate.net This protocol is noted for its safety and scalability. researchgate.net

A summary of the oxadiazolium salt-based approach is provided below.

| Starting Material | Reagents and Conditions | Product |

| 1,3,4-Oxadiazolium hexafluorophosphate | Cyanamide, Triethylamine, propan-2-ol | 1,5-disubstituted 3-amino-1H-1,2,4-triazole |

Transformations Involving Nitrile Derivatives

Nitriles are versatile precursors for the synthesis of various nitrogen-containing heterocycles. Their transformation into 1,2,4-triazoles typically involves their reaction with a nitrogen-containing nucleophile, often facilitated by a catalyst.

A significant advancement in the synthesis of 1,2,4-triazole derivatives, and one that is directly pertinent to 1-hydroxy-1,2,4-triazoles, is the copper-catalyzed one-pot synthesis from nitriles and hydroxylamine. frontiersin.org This method allows for the straightforward preparation of substituted 1,2,4-triazoles using simple and readily available starting materials.

The reaction proceeds through a sequential process involving the intermolecular addition of hydroxylamine to one nitrile to form an amidoxime intermediate. This is followed by a copper-catalyzed reaction of the amidoxime with a second nitrile, and subsequent intramolecular dehydration and cyclization to afford the 1,2,4-triazole derivative. frontiersin.org The use of an inexpensive copper catalyst, such as copper(II) acetate (B1210297), and the ability to perform the reaction without the need for an inert atmosphere make this an attractive synthetic route. frontiersin.org This process can be used to synthesize both symmetrically and unsymmetrically substituted 1,2,4-triazoles in moderate to good yields. isres.org

The key parameters of this one-pot synthesis are detailed in the table below.

| Starting Materials | Catalyst and Reagents | Intermediate | Product |

| Two equivalents of a Nitrile, Hydroxylamine Hydrochloride | Copper(II) acetate, Triethylamine, DMSO, 80 °C | Amidoxime | Symmetrically or Unsymmetrically Substituted 1,2,4-triazole |

This copper-catalyzed approach represents a valuable and practical strategy for the construction of the 1,2,4-triazole ring system, with the inherent incorporation of a nitrogen atom from hydroxylamine that could potentially be a precursor to the 1-hydroxy functionality or that the hydroxylamine itself directly leads to the N-hydroxy product, although the direct formation of 1-hydroxy-1,2,4-triazoles via this specific method is not explicitly detailed in the initial findings. Further investigation into the reaction mechanism and product characterization would be necessary to confirm the position of the hydroxyl group.

Multicomponent Reactions of Diazoacetonitriles with Nitriles

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules in a single step. A notable method for synthesizing fully substituted 1,2,4-triazoles involves a copper-catalyzed three-component reaction. This process utilizes 2-diazoacetonitriles, nitriles, and aryldiazonium salts. organic-chemistry.orgresearchgate.net The reaction proceeds through a regiospecific dipolar [3+2] annulation. An in-situ formed nitrile ylide intermediate reacts with the aryldiazonium salt to construct the triazole ring. organic-chemistry.org This one-pot synthesis is valued for its mild conditions and the ability to create structurally diverse 1,2,4-triazoles from readily available starting materials. researchgate.netisres.org

Approaches from s-Triazine and Thiosemicarbazide (B42300)

Precursors such as s-triazine and thiosemicarbazide are commonly employed in the synthesis of the 1,2,4-triazole skeleton. One established method involves the reaction of 1,3,5-triazine with thiosemicarbazide to produce 1,2,4-Triazole-3(5)-thiol. orgsyn.org Thiosemicarbazide and its derivatives are versatile starting materials for a range of nitrogen and sulfur-containing heterocycles. researchgate.net Their reaction with compounds featuring C=O and C=N groups is a classic and effective method for preparing biologically active triazoles. researchgate.net For instance, new 1,2,4-triazole-(thio)semicarbazide hybrid molecules have been synthesized starting from 4-amino-1-pentyl-3-phenyl-1H-1,2,4-triazole-5(4H)-one. nih.gov Another approach involves the ring closure of 1-formyl-3-thiosemicarbazide using an aqueous base to form the triazole ring. orgsyn.org

Oxidative Coupling Reactions for 1,2,4-Triazole Formation

Oxidative coupling reactions provide a powerful tool for C-N bond formation in the synthesis of 1,2,4-triazoles. A copper-catalyzed reaction using air as the oxidant can produce 1,2,4-triazole derivatives through sequential N-C and N-N bond-forming oxidative couplings. organic-chemistry.org This method is advantageous as the starting materials and catalyst are inexpensive and readily available. organic-chemistry.org

Another strategy involves the synthesis of 4,5-disubstituted 1,2,4-triazoles from arylidenearylthiosemicarbazides through an oxidative heterocyclization process catalyzed by Cu(II). acs.org By adjusting the reaction time, this method can selectively yield either 4,5-disubstituted 1,2,4-triazole-3-thiones or, upon prolonged reaction, the desulfurized 4,5-disubstituted 1,2,4-triazoles. acs.org Furthermore, electrochemical methods have been developed for a dehydrogenative [3+2] annulation of hydrazones and amines, which proceeds without transition metals or external oxidants to form a variety of functionalized 1,2,4-triazoles. sioc-journal.cn Metal-free approaches have also been achieved using iodine as a catalyst for the oxidative cyclization of hydrazones and aliphatic amines. organic-chemistry.org

Microwave-Assisted Synthetic Protocols

Microwave irradiation has emerged as a green and efficient energy source for organic synthesis, significantly accelerating the formation of 1,2,4-triazole derivatives. rsc.orgpnrjournal.com This technology offers substantial benefits over conventional heating methods, including dramatically reduced reaction times, improved yields, and milder reaction conditions. rsc.orgnih.govscielo.org.za

The synthesis of various 1,2,4-triazole derivatives has demonstrated the efficacy of microwave assistance. For example, one protocol saw reaction times reduced from 27 hours with conventional heating to just 30 minutes under microwave irradiation, yielding an impressive 96%. nih.gov Another report highlighted the synthesis of N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide derivatives in just 33–90 seconds with an 82% yield, a significant improvement over the several hours required by conventional methods. nih.gov

| Derivative Type | Microwave Time | Conventional Time | Microwave Yield | Reference |

|---|---|---|---|---|

| Piperazine-azole-fluoroquinolone based | 30 minutes | 27 hours | 96% | nih.gov |

| N-substituted propenamide | 33-90 seconds | Several hours | 82% | nih.gov |

| 1,3,5-trisubstituted-1,2,4-triazoles | 1 minute | > 4 hours | 85% | nih.gov |

| 3,5-disubstituted-1,2,4-triazole | 1.5 hours | 72 hours (hydrothermal) | 85% | nih.gov |

Ultrasound-Assisted Synthetic Protocols

Ultrasound irradiation is another alternative energy source that enhances the synthesis of 1,2,4-triazoles by providing the necessary activation energy through acoustic cavitation. asianpubs.org This technique is recognized for improving yields, increasing selectivity, and significantly shortening reaction times compared to traditional methods. asianpubs.orgmdpi.com

The synthesis of N-substituted 1,2,4-triazole-2-thiol derivatives highlights the efficiency of this protocol. When using ultrasound, the target compounds were obtained in good to excellent yields (75–89%) within a short period (40–80 minutes) at 45–55 °C. mdpi.com In contrast, the conventional protocol required 16–26 hours and resulted in lower to moderate yields (60–75%). mdpi.com This demonstrates that ultrasound-assisted strategies are more efficient for producing these derivatives. mdpi.com

| Derivative Type | Ultrasound Time | Conventional Time | Ultrasound Yield | Conventional Yield | Reference |

|---|---|---|---|---|---|

| N-substituted 1,2,4-triazole-2-thiol derivatives | 40-80 minutes | 16-26 hours | 75-89% | 60-75% | mdpi.com |

| 4,5‐diphenyl‐1H‐imidazol‐1‐yl‐1H‐1,2,4‐triazole derivatives | 10-25 minutes | Not specified | 70-96% | Not specified | researchgate.net |

Targeted Synthesis of 1-Hydroxy-1,2,4-triazole and its Nitro-Substituted Variants

The synthesis of 1-hydroxy-1,2,4-triazoles, which are N-oxides of the parent triazole, is of interest, particularly in the field of high-energy density materials. Introducing an N-oxide group can improve the oxygen balance of the molecule. nih.gov

N-Oxide Introduction Strategies for 1,2,4-Triazoles

The direct oxidation of 1,2,4-triazoles to yield 1-hydroxy-1,2,4-triazoles is a known but challenging transformation. The reaction can suffer from low yields and the formation of various isomers. nih.gov Despite these difficulties, specific examples exist, such as the reported synthesis of dinitro-bis-1,2,4-triazole-1,1′-diol and its derivatives. nih.gov The development of energetic materials based on the 1,2,4-triazole N-oxide structure is considered an attractive area of research for creating a new generation of high-performance compounds. nih.gov Computational studies, using methods like density functional theory (DFT), have been employed to design novel bridged 1,2,4-triazole N-oxides functionalized with various oxygen-containing and energetic groups to predict their properties. nih.gov

Use of Oxidizing Agents

The introduction of a hydroxyl group onto a nitrogen atom of the 1,2,4-triazole ring to form an N-oxide is a direct method for synthesizing 1-hydroxy-1,2,4-triazoles. This transformation is typically achieved through oxidation. While the oxidation of 1,2,4-triazoles to 1-hydroxy-1,2,4-triazoles is a known approach, there are limited examples in the literature. nih.gov This is often due to challenges such as low yields and the formation of different isomers. nih.gov The general principle involves the reaction of a 1,2,4-triazole derivative with a suitable oxidizing agent, which can deliver an oxygen atom to one of the ring's nitrogen atoms. The choice of oxidant and reaction conditions is critical to favor the desired N-hydroxylation over other potential reactions. In a related context, the oxidation of precursor molecules like semicarbazides can also lead to the formation of hydroxylated triazole derivatives, such as 5-tert-butyl-5-hydroxy-4-phenyl-4,5-dihydro-3H-1,2,4-triazol-3-one. osi.lv

Specific Routes for Nitro-1-hydroxy-1,2,4-triazoles

The synthesis of nitro-substituted 1-hydroxy-1,2,4-triazoles is of interest, particularly in the field of energetic materials. These compounds combine the energetic properties of the nitro group with the triazole N-oxide structure. A series of 3-nitro-1H-1,2,4-triazole compounds have been synthesized using click chemistry, demonstrating excellent yields. chemmethod.com Computational studies have been conducted on the nitro derivatives of this compound to evaluate their properties.

Preparation of Bis-1,2,4-triazole-1,1'-diol Systems

The synthesis of molecules containing two linked 1,2,4-triazole rings, known as bis-1,2,4-triazoles, has been a subject of significant research. A notable example is the synthesis of dinitro-bis-1,2,4-triazole-1,1'-diol and its derivatives. nih.gov The general approach to creating bis-triazole systems often begins with a dihydrazide, such as adipic acid dihydrazide. nih.gov This starting material is reacted with isothiocyanates, followed by cyclization in the presence of a base like potassium hydroxide to form the bis-1,2,4-triazole-3-thione core structure. nih.gov Further modifications can then be made to this core. Another method involves the reaction of 4-amino-3-aryl-5-phenyl-4H-1,2,4-triazoles with bis-aldehydes to prepare bis[o-(N-methylidenamino-3-aryl-5-phenyl-4H-1,2,4-triazole-4-yl)phenoxy]alkane derivatives in good yields. isres.org

Synthesis of Substituted this compound Derivatives

The functionalization of the this compound ring with various substituents allows for the creation of a wide array of derivatives with tailored properties.

Strategies for Introducing Amino Acid Fragments

A series of 1,2,4-triazole derivatives incorporating amino acid fragments have been designed and synthesized. nih.govfrontiersin.org One synthetic route starts with 4-nitroacetophenone and proceeds through a four-step process involving carbonyl epoxidation, substitution, reduction, and finally an amidation reaction to couple the amino acid fragment. nih.gov Another approach involves starting with 3-amino-5-(2-hydroxyphenyl) amino acid coupled triazoles to synthesize further derivatives. researchgate.net These methods allow for the creation of a library of compounds with different amino acid side chains attached to the triazole core. nih.gov

| Starting Material | Key Reaction Steps | Final Product Type |

| 4-Nitroacetophenone | Carbonyl epoxidation, Substitution, Reduction, Amidation | 1,2,4-Triazole with amino acid fragment nih.gov |

| 3-Amino-5-(2-hydroxyphenyl) amino acid coupled triazoles | Cyclization/Further derivatization | Imidazo[2,1-c] nih.govosi.lvnih.govtriazol-6(5H)-ones researchgate.net |

Synthesis of Acyl, Thiourea, and Imidazole Derivatives

A multi-step reaction protocol has been employed for the synthesis of novel N-acyl, N-thiourea, and imidazole derivatives starting from symmetrical 4-amino-1,2,4-triazole. osi.lv The synthesis sequence is as follows:

Schiff Base Formation: Condensation of 4-amino-1,2,4-triazole with an appropriate acetophenone (B1666503) (e.g., 4-aminoacetophenone) yields a Schiff base. osi.lv

N-Acyl Derivative: An addition reaction of an acyl chloride (e.g., acetyl chloride) to the azomethine group of the Schiff base produces the N-acyl derivative. osi.lv

N-Thiourea Derivative: The N-acyl derivative is then reacted with thiourea in an alkaline solution to form the N-thiourea derivative. osi.lv

Imidazole Derivative: Finally, a cyclization reaction of the N-thiourea derivative with a compound like 2-hydroxy-1,2-diphenylethan-1-one in dimethylformamide (DMF) results in the formation of the imidazole derivative. osi.lv

| Step | Reactants | Product |

| 1 | 4-Amino-1,2,4-triazole, 4-Aminoacetophenone | Schiff Base osi.lv |

| 2 | Schiff Base, Acetyl chloride | N-Acyl Derivative osi.lv |

| 3 | N-Acyl Derivative, Thiourea | N-Thiourea Derivative osi.lv |

| 4 | N-Thiourea Derivative, 2-Hydroxy-1,2-diphenylethan-1-one | Imidazole Derivative osi.lv |

Preparation of Triazole-5-thione Derivatives

The synthesis of 1,2,4-triazole-5-thione derivatives is well-established and can be achieved through several routes. A common and efficient method is a one-pot, two-step synthesis. This process involves the initial addition of alkyl or aryl isothiocyanates to substituted hydrazides in ethanol (B145695). The resulting intermediate, an acyl/aroyl substituted thiosemicarbazide, is then cyclized by refluxing in an aqueous sodium hydroxide solution, followed by neutralization. This method is considered superior to older techniques that required the isolation and recrystallization of the thiosemicarbazide intermediate, as it reduces reaction times and solvent usage. Another approach involves the fusion of a carboxylic acid (e.g., 4-hydroxyphenylacetic acid) with thiocarbohydrazide at elevated temperatures.

| Method | Starting Materials | Key Steps |

| One-pot, Two-step | Substituted hydrazide, Alkyl/Aryl isothiocyanate | Addition in ethanol, then cyclization in NaOH solution |

| Fusion | Carboxylic acid, Thiocarbohydrazide | Heating the mixture directly |

Methods for Phenolic Acid Triazole Derivatives

The synthesis of triazole derivatives from phenolic acids involves leveraging the functional groups of the phenolic acid backbone to introduce the 1,2,4-triazole moiety. Research has demonstrated effective strategies for this conversion, typically involving multi-step reaction sequences that begin with the modification of the phenolic hydroxyl group.

One prominent method involves a two-step process starting from methyl esters of various hydroxybenzoic acids, such as methyl p-hydroxybenzoate, methyl 4-hydroxy-3-methoxybenzoate, and methyl 4-hydroxy-3,5-dimethoxybenzoate. mdpi.com This strategy introduces the triazole ring via an alkyl chain linked to the phenolic oxygen.

The general synthetic route is as follows:

Etherification: The initial step is the reaction of the phenolic acid methyl ester with an excess of dibromoethane in the presence of a base, such as potassium carbonate (K₂CO₃), in a solvent like acetonitrile. The mixture is heated to reflux, leading to the formation of a bromoethoxy-substituted benzoate intermediate. mdpi.com

Triazole Introduction: The bromo-intermediate is then reacted with 1H-1,2,4-triazole in acetonitrile. This nucleophilic substitution reaction, carried out at reflux, displaces the bromine atom and attaches the triazole ring, yielding the methyl ester of the phenolic acid triazole derivative. mdpi.com

Saponification: In the final step, the resulting methyl ester is hydrolyzed to the corresponding carboxylic acid using a base, such as sodium hydroxide, in an ethanol-water mixture at room temperature. mdpi.com

The structures of the intermediate and final products are typically confirmed using spectroscopic methods like Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.comnih.gov In some cases, X-ray crystallography has been used to definitively determine the molecular structure. mdpi.comnih.gov

Table 1: Synthesis of Phenolic Acid Triazole Derivatives

| Starting Material | Intermediate Compound | Final Product |

|---|---|---|

| Methyl p-hydroxybenzoate | Methyl 4-(2-bromoethoxy)benzoate | 4-(2-(1H-1,2,4-triazol-1-yl)ethoxy)benzoic acid |

| Methyl 4-hydroxy-3-methoxybenzoate | Methyl 4-(2-bromoethoxy)-3-methoxybenzoate | 4-(2-(1H-1,2,4-triazol-1-yl)ethoxy)-3-methoxybenzoic acid |

| Methyl 4-hydroxy-3,5-dimethoxybenzoate | Methyl 4-(2-bromoethoxy)-3,5-dimethoxybenzoate | 4-(2-(1H-1,2,4-triazol-1-yl)ethoxy)-3,5-dimethoxybenzoic acid |

Another synthetic approach starts from a sterically hindered phenolic acid derivative, specifically the hydrazide of 3-(4-hydroxy-3,5-di-tert-butylphenyl)propanoic acid. tandfonline.com This method leads to the formation of a 4-amino-1,2,4-triazole-5-thione derivative.

The synthesis proceeds through these steps:

Dithiocarbazate Formation: The phenolic acid hydrazide is reacted with carbon disulfide and methyl iodide in ethanol to produce the corresponding methyl ester of dithiocarbazic acid. tandfonline.com

Heterocyclization: The dithiocarbazate intermediate undergoes heterocyclization upon refluxing with hydrazine hydrate. This reaction closes the ring to form the 4-amino-3-[2-(4-hydroxy-3,5-di-tert-butylphenyl)ethyl]-1,2,4-triazole-5-thione. tandfonline.com

This resulting aminotriazole can then serve as a versatile building block for further derivatization, such as condensation with aldehydes or reactions with carboxylic acids to form fused heterocyclic systems like 1,2,4-triazolo[3,4-b] mdpi.comtandfonline.comminia.edu.egthiadiazoles. tandfonline.com

Chemical Reactivity and Reaction Mechanisms of 1 Hydroxy 1,2,4 Triazole

Electrophilic Substitution Pathways

Reactivity at Nitrogen Atoms

The nitrogen atoms in the 1,2,4-triazole (B32235) ring are the primary sites for electrophilic attack due to their high electron density. Current time information in Bangalore, IN.nih.govchemicalbook.com For the parent 1H-1,2,4-triazole, electrophilic substitution reactions such as protonation and alkylation readily occur at the nitrogen atoms. chemicalbook.com Protonation typically happens at the N4 position. chemicalbook.com

The presence of the 1-hydroxy group means the compound can be considered a tautomer of a 1,2,4-triazole N-oxide. The nitrogen atoms, particularly N2 and N4, remain nucleophilic and are susceptible to electrophilic attack. The formation of 1-Hydroxy-1,2,4-triazole itself can be seen as an electrophilic oxidation of a nitrogen atom of the parent 1,2,4-triazole.

Alkylation reactions on the parent 1,2,4-triazole can lead to a mixture of N1 and N4 substituted products, with the regioselectivity being dependent on the reaction conditions. chemicalbook.com For instance, alkylation with ethyl chloroacetate (B1199739) in the presence of sodium methoxide (B1231860) favors the N1-substituted product. chemicalbook.com

Nucleophilic Substitution Pathways

Reactivity at Ring Carbon Atoms

The carbon atoms (C3 and C5) of the 1,2,4-triazole ring are electron-deficient due to their bonding to two electronegative nitrogen atoms, making them susceptible to nucleophilic substitution, especially under mild conditions. nih.govchemicalbook.com This reactivity is a key feature in the functionalization of the triazole ring.

While direct studies on this compound are limited, the reactivity of related triazole N-oxides provides significant insight. Triazole N-oxides can be activated at the C5 position towards nucleophilic attack. mdpi.com For example, these compounds can undergo halogenation, and the resulting halogen at the C5 position can be subsequently displaced by strong nucleophiles. This suggests a viable pathway for the introduction of various functional groups onto the carbon skeleton of the this compound system.

Acidic and Basic Properties of this compound Ring System

The 1,2,4-triazole ring system possesses both acidic and basic properties. The parent 1H-1,2,4-triazole is a weak base and a weak acid. chemicalbook.comwikipedia.org The basicity arises from the lone pairs of electrons on the pyridine-type nitrogen atoms, while the acidity is due to the N-H proton.

The introduction of the hydroxyl group at the N1 position is expected to influence these properties significantly. The N-hydroxy group can exhibit acidic behavior through the dissociation of the hydroxyl proton. For comparison, the pKa of the related compound 1-hydroxybenzotriazole (B26582) is approximately 5.65 in a 95% acetonitrile-water mixture. jcsp.org.pk Other related structures, such as 5-hydroxy-1,2,3-triazoles, have been shown to be surprisingly acidic, with pKa values around 4.2.

The basicity of this compound would be attributed to the protonation of the N2 or N4 atoms. The pKa of the conjugate acid of the parent 1H-1,2,4-triazole is in the range of 2.19-2.45. chemicalbook.comwikipedia.org

| Compound | pKa (Conjugate Acid) | pKa (Neutral Acid) | Reference |

|---|---|---|---|

| 1H-1,2,4-Triazole | 2.19 - 2.45 | 10.26 | chemicalbook.comwikipedia.org |

| 1-Hydroxybenzotriazole | Not Reported | ~5.65 (in 95% MeCN/H₂O) | jcsp.org.pk |

Mechanistic Investigations of Derivative Formation

Intermolecular Nucleophilic Substitution Reactions

The formation of derivatives from the 1,2,4-triazole scaffold often proceeds through intermolecular nucleophilic substitution reactions. A relevant example involves the reaction of 1-hydroxymethyl-1H-1,2,4-triazole, a compound closely related to this compound.

In these reactions, 1-hydroxymethyl-1H-1,2,4-triazole reacts with various aromatic or heteroaromatic amines. The mechanism involves the amine acting as a nucleophile, attacking the methylene (B1212753) carbon and displacing the hydroxyl group. This process is essentially a Mannich-type reaction where the N-hydroxymethyl derivative serves as the electrophilic partner after protonation of the hydroxyl group, which converts it into a good leaving group (water). This allows for the formation of N-aryl/heteroarylaminomethyl-1,2,4-triazoles.

Cascade Reaction Sequences

Cascade reactions, also known as tandem or domino reactions, offer an efficient synthetic strategy by combining multiple bond-forming events in a single operation without isolating intermediates. In the context of 1,2,4-triazole chemistry, these sequences often involve C-H functionalization, C-N bond formation, and oxidative aromatization to construct complex molecular architectures.

A notable example is the metal-free synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from hydrazones and aliphatic amines. organic-chemistry.org This process proceeds through a cascade of C-H functionalization, the formation of two new C-N bonds, and a final oxidative aromatization step, with iodine acting as the catalyst. organic-chemistry.org While this specific example doesn't explicitly start with this compound, the principles of cascade reactions involving triazole formation are relevant. Such strategies are prized for their atom economy and ability to rapidly build molecular diversity. organic-chemistry.orgbeilstein-journals.org

Another relevant cascade process involves the copper-catalyzed aerobic oxidative C(sp2)–H amination of benzophenone (B1666685) hydrazones to yield indazoles. mdpi.com This type of reaction highlights the utility of cascade sequences in forming nitrogen-containing heterocyclic systems. mdpi.com The development of heterogeneous catalysts, such as a BINAP-Cu complex on hydrotalcite, has also enabled cascade C-H hydroxylation and oxidation processes, which are crucial for synthesizing functionalized aromatic thioether derivatives. researchgate.net

Kinetic Mechanism Studies (e.g., Enzyme Inhibition)

Derivatives of 1,2,4-triazole are known to be effective inhibitors of various enzymes, and kinetic studies are essential to elucidate their mechanism of inhibition. researchgate.net These studies provide insights into how these compounds interact with the active site of an enzyme and can guide the design of more potent and selective inhibitors.

For example, novel 5-amino-1,2,4-triazole derivatives and their cyclized 1,2,4-triazolo[1,5-a]pyrimidine analogs have been synthesized and evaluated as antimicrobial agents. nih.gov One of the compounds demonstrated significant inhibitory activity against lanosterol (B1674476) 14α-demethylase, an important enzyme in fungal cell membrane biosynthesis, with a mechanism comparable to the drug fluconazole. nih.gov

In another study, a series of 1,2,4-triazole-based compounds were synthesized and screened for their inhibitory potential against mushroom tyrosinase. nih.gov Kinetic analysis using Lineweaver-Burk plots revealed the type of inhibition (e.g., competitive, non-competitive, or mixed-type). For instance, one of the most potent compounds was found to be a competitive inhibitor of tyrosinase. nih.gov Similarly, the inhibitory kinetics of triazole Schiff's base derivatives on tyrosinase activity have been investigated, with some compounds showing mixed-type reversible inhibition. plos.org

Kinetic studies have also been performed on 1,2,4-triazole derivatives as inhibitors of other enzymes, such as urease and lipoxygenase. acs.orgresearchgate.net These studies, often complemented by molecular docking, help to understand the structure-activity relationships and the specific interactions between the inhibitor and the enzyme's active site. acs.orgresearchgate.net

Transformations to Fused Heterocyclic Systems (e.g., Thiazolotriazoles, Triazolothiadiazoles)

Mercapto-derivatives of 1,2,4-triazoles are valuable precursors for the synthesis of various fused heterocyclic systems, including thiazolotriazoles and triazolothiadiazoles. japer.insemanticscholar.org These transformations typically involve the reaction of the thiol group with bifunctional electrophiles, leading to the formation of a new fused ring.

Thiazolotriazoles: The synthesis of thiazolo[3,2-b] chemprob.orgmdpi.comznaturforsch.comtriazoles can be achieved through the condensation of mercapto-1,2,4-triazoles with α-halocarbonyl compounds. farmaciajournal.com This reaction can proceed in a single step under acidic conditions at reflux or via an acyclic thioether intermediate when performed at room temperature in an alkaline medium. farmaciajournal.com One-pot, three-component reactions have also been developed for the synthesis of substituted thiazolo[3,2-b] chemprob.orgmdpi.comznaturforsch.comtriazole derivatives. znaturforsch.com For instance, the reaction of a 1,2,4-triazole-5-thione with an aldehyde and monochloroacetic acid in the presence of acetic anhydride (B1165640) and sodium acetate (B1210297) can afford the desired fused product. znaturforsch.com These compounds have been investigated for their antimicrobial properties. mdpi.comnih.gov

Triazolothiadiazoles: The fusion of a 1,2,4-triazole ring with a 1,3,4-thiadiazole (B1197879) ring results in the triazolothiadiazole system. chemprob.org A common method for their synthesis involves the cyclization of 4-amino-5-substituted-1,2,4-triazole-3-thiols. researchgate.net For example, reacting 4-amino-1,2,4-triazole-3-thiol (B7722964) with various reagents like aromatic aldehydes, isothiocyanates, or phenacyl bromides can lead to the formation of chemprob.orgmdpi.comznaturforsch.comtriazolo[3,4-b] chemprob.orgznaturforsch.comresearchgate.netthiadiazoles and related fused systems. researchgate.net Another approach involves the reaction of substituted s-triazoles with cyanogen (B1215507) bromide, which yields 6-amino-3-substituted-s-triazolo[3,4-b]-1,3,4-thiadiazoles. clockss.org The cyclization of Schiff bases derived from 4-amino-1,2,4-triazoles is also a viable route to this heterocyclic system. clockss.org

The table below provides examples of reaction conditions for the synthesis of these fused systems.

| Fused System | Starting Materials | Reagents and Conditions | Reference |

|---|---|---|---|

| Thiazolo[3,2-b] chemprob.orgmdpi.comznaturforsch.comtriazoles | 3-Aryl-5-mercapto-1,2,4-triazole, phenacyl bromide | Absolute ethanol (B145695), reflux, then H₂SO₄, reflux | farmaciajournal.com |

| Thiazolo[3,2-b] chemprob.orgmdpi.comznaturforsch.comtriazoles | 1,2,4-Triazole-5-thione, aldehyde, monochloroacetic acid | Acetic acid, acetic anhydride, sodium acetate, reflux | znaturforsch.com |

| chemprob.orgmdpi.comznaturforsch.comTriazolo[3,4-b] chemprob.orgznaturforsch.comresearchgate.netthiadiazoles | 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol, aryl aldehydes | KOH | chemprob.org |

| chemprob.orgmdpi.comznaturforsch.comTriazolo[3,4-b] chemprob.orgznaturforsch.comresearchgate.netthiadiazoles | 4-Amino-1,2,4-triazole, isothiocyanate | DMF, reflux | tandfonline.com |

Tautomerism and Isomerism in 1 Hydroxy 1,2,4 Triazole Systems

Annular Tautomerism in 1,2,4-Triazole (B32235) Core

Annular tautomerism in the 1,2,4-triazole ring involves the migration of a proton between the nitrogen atoms of the heterocyclic ring. chemeurope.commdpi.com This results in different tautomeric forms, primarily the 1H-, 2H-, and 4H-tautomers. mdpi.com The stability and equilibrium between these forms are dictated by a delicate balance of electronic and steric factors.

Equilibrium between 1H- and 4H-Tautomers

In the unsubstituted 1,2,4-triazole, quantum-chemical calculations indicate that the 1H- and 2H-tautomers are more stable than the 4H-tautomer in the gas phase by approximately 7 kcal/mol. mdpi.com The higher stability of the 1H-tautomer is often attributed to reduced repulsion between the lone pairs of electrons on the nitrogen atoms compared to the 4H-form. researchgate.net However, the equilibrium can be influenced by various factors, and in some substituted derivatives, the 4H-tautomer can be favored. For instance, studies on certain 1,2,4-triazole derivatives have shown that the 4H-1,2,4-triazole form is favored over the 1H-1,2,4-triazole form. tubitak.gov.tr

The interconversion between these tautomers is a dynamic process. While the 1H tautomer is often considered the most stable in solution, the presence of other forms, even in small amounts, can be significant. mdpi.com For example, a low concentration of the 2H-1,2,4-triazole (around 5%) can be found in highly polar solvents. mdpi.com

Influence of Substituents on Tautomeric Stability

Substituents on the 1,2,4-triazole ring play a crucial role in determining the predominant tautomeric form. acs.orgnih.gov The electronic nature of the substituent—whether it is electron-donating or electron-withdrawing—can significantly shift the tautomeric equilibrium. researchgate.net

Electron-donating groups, such as -OH, -NH2, -F, and -Cl, tend to stabilize the 2H-tautomer. researchgate.net Conversely, electron-withdrawing groups like -COOH, -CHO, -CONH2, and -CFO favor the 1H-tautomer. researchgate.net The position of the substituent is also critical. For example, in 3,5-disubstituted 1,2,4-triazoles, the tautomeric hydrogen atom is generally attached to the nitrogen atom (N1 or N2) that is closer to the more electron-releasing substituent. researchgate.net

The orientation of substituents can also lead to intramolecular interactions that stabilize a particular tautomer. An ortho-OCH3 group, for instance, can form an intramolecular hydrogen bond, which becomes a controlling factor in the tautomeric behavior. acs.orgnih.gov In contrast, for meta- and para-OCH3 derivatives, the degree of conjugation is the decisive factor. acs.orgnih.gov

| Substituent Type | Favored Tautomer |

| Electron-donating (-OH, -NH2) | 2H-tautomer |

| Electron-withdrawing (-COOH, -CHO) | 1H-tautomer |

| ortho-OCH3 | Stabilized by intramolecular H-bond |

| meta, para-OCH3 | Stability influenced by conjugation |

Role of Solvent in Tautomeric Preferences

The solvent environment can significantly influence the position of the tautomeric equilibrium. chemeurope.com Polar solvents, in particular, can stabilize more polar tautomers through hydrogen bonding and other intermolecular interactions.

Theoretical studies using the polarized continuum model (PCM) have shown that the thermodynamic feasibility of tautomerism can decrease in a solution medium compared to the gas phase. scispace.com For instance, in a study of 5-methyl-3-methylthio-1,2,4-triazole, the Gibbs free energy change for tautomerization was less negative in solution (DMF and H2O) than in the gas phase, indicating a shift in the equilibrium. scispace.com While there can be a noticeable difference between the gas phase and solution, the distinction between different polar solvents may be less pronounced. scispace.com

Prototropic Tautomerism of Substituent Groups (e.g., Thione-Thiol Tautomerism in Mercapto Derivatives)

In addition to annular tautomerism, 1,2,4-triazole derivatives with appropriate substituents can exhibit prototropic tautomerism involving the substituent group itself. A prominent example is the thione-thiol tautomerism in mercapto-1,2,4-triazoles. najah.edu

These compounds can exist in equilibrium between the thione form (C=S) and the thiol form (C-SH). The position of this equilibrium is influenced by the electronic properties of other substituents on the triazole ring. ncl.res.in In many cases, the thione tautomer is found to be the more stable form in both solution and the solid state. mdpi.comnih.gov

Experimental Evidence for Tautomeric Forms (e.g., X-ray, NMR)

Various experimental techniques provide crucial evidence for the existence and structure of different tautomers.

X-ray crystallography is a powerful tool for determining the solid-state structure of molecules, including the precise location of hydrogen atoms, which can definitively identify the tautomeric form present in the crystal. rsc.orgncl.res.inrsc.org For example, X-ray analysis has confirmed that 3,5-dichloro-1,2,4-triazole exists as the 1H-tautomer in the solid state. mdpi.com In some cases, crystals have been found to contain more than one tautomer. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is widely used to study tautomerism in solution. rsc.orgncl.res.inrsc.orgresearchgate.net By analyzing chemical shifts, particularly of ¹H, ¹³C, and ¹⁵N nuclei, researchers can identify the predominant tautomer and, in some cases, observe the dynamic equilibrium between different forms. ncl.res.inresearchgate.net For instance, the appearance of two sets of signals in NMR spectra can indicate a slow exchange between tautomers on the NMR timescale. mdpi.com The addition of an acid like trifluoroacetic acid can catalyze the interconversion, leading to a single set of averaged signals. mdpi.com In many mercapto-1,2,4-triazole derivatives, the presence of a ¹³C signal for the C=S carbon confirms the dominance of the thione form. mdpi.com

Computational Predictions of Tautomeric Stability

Computational chemistry provides valuable insights into the relative stabilities of tautomers and the factors governing the equilibrium. researchgate.net Density Functional Theory (DFT) is a commonly employed method for these studies. tubitak.gov.trscispace.com

By calculating the electronic energies and thermodynamic properties of the different possible tautomers, researchers can predict their relative stabilities. nih.govscispace.comresearchgate.net These calculations can be performed for molecules in the gas phase or in solution using models like the Polarizable Continuum Model (PCM) to account for solvent effects. tubitak.gov.trscispace.com

Computational methods can also be used to simulate spectroscopic data, such as UV/Vis spectra, for the most stable tautomers. researchgate.netacs.orgnih.gov Comparing these simulated spectra with experimental data provides a powerful combined approach for structure assignment and the study of tautomeric behavior. researchgate.netacs.orgnih.gov The choice of the DFT functional and basis set is crucial for obtaining accurate results. acs.orgnih.gov

| Computational Method | Application |

| Density Functional Theory (DFT) | Calculation of relative tautomer stabilities |

| Polarizable Continuum Model (PCM) | Simulation of solvent effects |

| UV/Vis Spectra Simulation | Comparison with experimental data for structure validation |

Advanced Spectroscopic Characterization Techniques

Vibrational Spectroscopy (IR) for Functional Group Identification and Structural Insights

Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups present in 1-Hydroxy-1,2,4-triazole derivatives. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.

In derivatives of this compound, characteristic IR absorption bands are observed that confirm the presence of key structural features. The triazole ring itself is evidenced by C=N stretching vibrations, which typically appear in the range of 1550-1621 cm⁻¹. farmaciajournal.comsapub.org The C-N stretching of the triazole ring is also identifiable. sapub.org For the hydroxyl group (-OH), a broad stretching band is expected, though its position can be influenced by hydrogen bonding. In related triazole structures, NH stretching bands are observed in the range of 3106-3444 cm⁻¹, which can provide a reference point for identifying the OH group in this compound. farmaciajournal.comsapub.orgmdpi.com

The potential for tautomerism in triazole derivatives, such as the thione-thiol equilibrium in mercapto-substituted triazoles, can also be studied using IR spectroscopy. For instance, the presence of a C=S stretching band around 1164-1257 cm⁻¹ indicates the thione form, while an S-H stretching band around 2550-2750 cm⁻¹ points to the thiol form. farmaciajournal.commdpi.comijsr.net This principle can be extended to analyze the tautomeric possibilities involving the hydroxy group in this compound.

Table 1: Characteristic IR Absorption Bands for 1,2,4-Triazole (B32235) Derivatives

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | References |

| C=N (Triazole) | Stretching | 1550-1621 | farmaciajournal.comsapub.org |

| C-N (Triazole) | Stretching | 1313-1365 | sapub.org |

| N-H | Stretching | 3106-3444 | farmaciajournal.comsapub.orgmdpi.com |

| C=S (Thione) | Stretching | 1164-1257 | farmaciajournal.commdpi.comijsr.net |

| S-H (Thiol) | Stretching | 2550-2750 | mdpi.comijsr.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed molecular structure of organic compounds, including this compound and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton NMR (¹H NMR) for Chemical Shift and Coupling Analysis

Proton NMR (¹H NMR) provides information about the hydrogen atoms in a molecule. In derivatives of this compound, the chemical shifts of the protons are indicative of their local electronic environment.

The protons on the triazole ring typically appear as singlets in the ¹H NMR spectrum. For instance, in some 1,2,4-triazole derivatives, the C-H proton of the triazole ring gives a signal between 5.32 and 5.87 ppm. sapub.org The acidic OH proton in a related 1-hydroxy-3-nitro-1,2,4-triazole derivative shows a broad singlet around 7.80 ppm. uni-muenchen.de The exact chemical shift of the hydroxyl proton in this compound would be influenced by factors such as solvent and concentration due to hydrogen bonding.

Table 2: Representative ¹H NMR Chemical Shifts for Protons in 1,2,4-Triazole Derivatives

| Proton Type | Chemical Shift (ppm) | Multiplicity | References |

| Triazole C-H | 5.32 - 5.87 | Singlet | sapub.org |

| Hydroxyl O-H | ~7.80 | Broad Singlet | uni-muenchen.de |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) is used to determine the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal in the ¹³C NMR spectrum.

For this compound derivatives, the carbon atoms of the triazole ring have characteristic chemical shifts. In a related compound, 5-(1-hydroxy-3-nitro-1,2,4-triazol-5-yl)-1-hydroxy-tetrazole, the triazole carbon attached to the nitro group (C-NO₂) resonates between 151.2 and 155.3 ppm, while the other triazole carbon appears in the range of 132.0 to 133.3 ppm. uni-muenchen.de In other substituted 1,2,4-triazoles, the triazole carbons (C-3 and C-5) are observed at approximately 144.39 ppm and 153.37 ppm, respectively. mdpi.com

Table 3: Representative ¹³C NMR Chemical Shifts for Carbons in 1,2,4-Triazole Derivatives

| Carbon Type | Chemical Shift (ppm) | References |

| Triazole C-3 | 144.39 - 152.70 | mdpi.comuni-muenchen.de |

| Triazole C-5 | 132.0 - 159.24 | mdpi.comuni-muenchen.de |

Multinuclear NMR Spectroscopy

In addition to ¹H and ¹³C NMR, multinuclear NMR, particularly ¹⁵N NMR, can provide further structural insights into nitrogen-rich heterocyclic compounds like this compound. mdpi.com ¹⁵N NMR spectroscopy can directly probe the nitrogen atoms in the triazole ring, helping to distinguish between different nitrogen environments and confirm the position of substituents. For example, in a study of a related bis-heterocyclic system, all eight nitrogen resonances were assigned using ¹⁵N NMR, with the oxygen-substituted nitrogen atoms showing distinct chemical shifts. rsc.org This technique is valuable for confirming the N-hydroxy substitution in this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns.

For this compound derivatives, the mass spectrum will show a molecular ion peak (M⁺) or a quasi-molecular ion peak (e.g., [M+H]⁺ in electrospray ionization), which confirms the molecular weight of the compound. mdpi.commdpi.com The fragmentation of the molecular ion provides valuable structural information. Common fragmentation patterns in 1,2,4-triazole derivatives involve the cleavage of the triazole ring and the loss of small neutral molecules. researchgate.net For instance, in some derivatives, the fragmentation involves the sequential loss of neutral molecules, leading to characteristic fragment ions. researchgate.net The fragmentation of morpholinium salts of 1,2,4-triazolylthioacetate acids has been shown to involve the formation of a morpholine-methylene cation with m/z=100 upon cleavage of the triazole cycle. innovareacademics.in

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals.

For 1,2,4-triazole derivatives, the UV-Vis spectrum typically shows absorption bands corresponding to π→π* and n→π* electronic transitions. nepjol.info The π→π* transitions, associated with the aromatic triazole ring, are generally observed at shorter wavelengths. nepjol.info The n→π* transitions, involving the non-bonding electrons on the nitrogen atoms, occur at longer wavelengths. nepjol.info In a study of 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione, absorption bands in the 220-240 nm range were attributed to n→π* transitions, while those above 250 nm were assigned to π→π* transitions. researchgate.net

X-ray Diffraction (XRD) for Solid-State Structural Determination

Crystal Structure Analysis (Bond Lengths, Angles, Conformation)

Single-crystal X-ray diffraction studies have been instrumental in determining the molecular geometry of this compound and its derivatives. For instance, in a combined bis-heterocyclic system containing a this compound moiety, the bond lengths within the triazole ring are consistent with alternating single and double bonds. rsc.org Specifically, N-N bond lengths are in the range of 1.309(4) Å to 1.332(3) Å, and N-C bond lengths are approximately 1.339(4) Å to 1.341(4) Å. rsc.org The N-O bond length for the N-oxide in the this compound ring is around 1.339(3) Å, which is a typical value for N-hydroxides that donate electron density into the aromatic system. rsc.org

The introduction of a hydroxy group at the N1 position can influence the bond angles within the triazole ring. For example, the C1–N1–N2 angle is observed to be slightly elongated in N-hydroxy derivatives compared to their parent compounds. uni-muenchen.de In one case, the N1–O1–H1 angle was found to be 107(3)°, which is close to the ideal tetrahedral angle but deviates slightly, likely due to hydrogen bonding interactions. rsc.org The conformation of these molecules is often planar or nearly planar. For example, a derivative of this compound was found to have a nearly planar anion with a dihedral angle of 175.4(3)° between the N5–C2–C1–N1 atoms. rsc.org

Interactive Table: Selected Bond Lengths and Angles for a this compound Derivative rsc.org

| Bond/Angle | Value (Å/°) |

| N5–N6 | 1.332(3) Å |

| N2–N3 | 1.309(4) Å |

| N1–C1 | 1.339(4) Å |

| N7–C2 | 1.341(4) Å |

| O1–N1 | 1.339(3) Å |

| N1–O1–H1 | 107(3)° |

| N5–O2–H2 | 102(3)° |

Crystallographic Data for Triazolium Salts

The formation of salts with this compound and its derivatives leads to distinct crystal packing and intermolecular interactions, which can be thoroughly analyzed by XRD. The crystallographic data for these salts provide insights into their solid-state properties. For example, a hydrazinium (B103819) salt of a this compound derivative crystallizes in the monoclinic space group P21/c with a cell volume of 528.11(19) ų and a density of 1.750 g cm⁻³ at 173 K. rsc.org In this structure, the nearly planar anions form a layer-like structure, with the hydrazinium cations occupying the spaces between the layers and participating in extensive hydrogen bonding. rsc.org

The crystal system and space group can vary depending on the counterion and the presence of solvent molecules. For instance, a trihydrate of a bis-heterocyclic compound containing this compound crystallizes in the orthorhombic space group Cmca with a cell volume of 1969.5(7) ų and a density of 1.809 g cm⁻³ at 293 K. rsc.org The crystal densities of N-oxide containing triazole compounds are often higher than their non-N-oxide counterparts due to increased intermolecular bonding interactions involving the N-oxide group. uni-muenchen.de

Interactive Table: Crystallographic Data for a Hydrazinium Salt of a this compound Derivative rsc.org

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Cell Volume (ų) | 528.11(19) |

| Z (molecules/cell) | 2 |

| Density (g cm⁻³) | 1.750 (at 173 K) |

| a (Å) | 3.6755(4) |

| b (Å) | 8.0751(9) |

| c (Å) | 17.8693(18) |

Other Spectroscopic and Analytical Techniques

Beyond XRD, a suite of other spectroscopic and analytical methods are employed to fully characterize this compound and its derivatives, providing complementary information about their electronic structure, thermal stability, and elemental composition.

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), spectroscopy is a technique that detects species with unpaired electrons. While this compound itself is not a radical, ESR spectroscopy is highly valuable for studying its metal complexes. For instance, high-frequency EPR (HF-EPR) has been used to investigate the magnetic properties of Co(II), Ni(II), and Cu(II) complexes with Schiff-base ligands derived from 4-amino-1,2,4-triazole. rsc.org

In a study of a Co(II) complex, the HF-EPR spectrum was simulated to determine the zero-field splitting parameter (D), which provides information about the magnetic anisotropy of the complex. rsc.org The results indicated a negative D value, suggesting an easy-axis anisotropy. rsc.org Similarly, for a Cu(II) complex, the EPR spectrum allowed for the determination of the anisotropic g-values (gx, gy, gz), which are characteristic of the electronic environment of the Cu(II) ion. rsc.org

Thermal Analysis (DTA, TGA)

Thermal analysis techniques, such as Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA), are crucial for determining the thermal stability of this compound and its compounds. DTA measures the temperature difference between a sample and a reference material as a function of temperature, revealing phase transitions and decomposition events. TGA measures the change in mass of a sample as a function of temperature, quantifying mass loss due to decomposition or dehydration.

For a derivative of this compound, DTA measurements showed a decomposition temperature of 167 °C, with an initial endothermic signal around 71 °C corresponding to the loss of crystal water, which was confirmed by TGA. rsc.org In another study, the DTA thermogram of 1,2,4-triazole showed two endothermic peaks at 121.98°C (melting) and 210.42°C (decomposition). omicsonline.orgresearchgate.net The TGA analysis of various 1,2,4-triazole derivatives has shown single-step decomposition processes occurring over a range of temperatures, for example, between 100-600 °C with significant weight loss. jocpr.com

Interactive Table: Thermal Decomposition Data for 1,2,4-Triazole Derivatives jocpr.com

| Compound Code | Temperature Range (°C) | % Weight Loss (Total) | Assignment |

| MM4c | 100-600 | 90.49 | Single step decomposition |

| MM4d | 100-500 | 90.11 | Single step decomposition |

| MM4e | 100-500 | 87.35 | Single step decomposition |

Elemental Analysis (CHN)

Elemental analysis for carbon (C), hydrogen (H), and nitrogen (N) is a fundamental technique used to confirm the empirical formula of a newly synthesized compound. This method provides the percentage composition of these elements in the sample, which can be compared with the theoretical values calculated from the proposed molecular formula.

The synthesis of new 1,2,4-triazole derivatives is routinely followed by elemental analysis to verify their composition. For example, in the synthesis of various substituted 1,2,4-triazoles, the experimentally found percentages of C, H, and N were in close agreement (typically within ±0.4%) with the calculated values, thus confirming the successful synthesis of the target compounds. mdpi.comresearchgate.netjournalofbabylon.comjournalofbabylon.com This analytical technique is often used in conjunction with spectroscopic methods to provide a complete characterization of the synthesized molecules. rsc.orgajol.inforsc.org

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a principal method for studying 1,2,4-triazole (B32235) derivatives, offering a balance between computational cost and accuracy. researchgate.netmdpi.com These calculations are fundamental to understanding the molecule's behavior and properties.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in 1-hydroxy-1,2,4-triazole, known as its optimized geometry. researchgate.net Methods such as B3LYP with basis sets like 6-31G(d) or 6-311G** are commonly used to perform these optimizations. mdpi.comtandfonline.com The resulting structural parameters, including bond lengths and angles, can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. mdpi.comresearchgate.net For instance, in studies of related 1,2,4-triazole derivatives, calculated geometries have shown good agreement with crystal structures. tandfonline.com The optimization process for different tautomers and conformers helps in identifying the ground state structure, which is the most stable form of the molecule.

The electronic properties of this compound and its derivatives are extensively studied using DFT. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

The HOMO and LUMO are the frontier molecular orbitals, and the energy difference between them, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. mdpi.comsapub.org A smaller gap suggests higher reactivity, as less energy is required for electronic excitation. mdpi.com For example, calculations on nitro derivatives of this compound show how substituents influence this gap. rsc.org In one study on 1,2,4-triazole derivatives, the HOMO-LUMO gap was calculated to be 5.2181 eV. researchgate.net

The Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecule's surface, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. rsc.orgresearchgate.net This map is invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. researchgate.netrsc.org For N-oxide derivatives of triazoles, positive potential regions are often observed around the N-oxidized group, indicating a preference for electrophilic reactions. rsc.org

Table 1: Calculated Electronic Properties of 1,2,4-Triazole Derivatives

| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |

|---|---|---|---|---|---|

| 1,4-diphenyl-3-(phenylammonio)-1H-1,2,4-triazolium | DFT/B3LYP/6-311G(d,p) | -4.641 | -1.894 | 2.747 | sapub.org |

| 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione | DFT (Gas Phase) | -7.141 | -1.922 | 5.218 | researchgate.net |

| Adamantane-linked 1,2,4-triazole (NO2 substituted) | B3LYP/6-31G(d,p) | Not Specified | -2.27 | Lower than halogenated analogues | mdpi.com |

Theoretical vibrational frequency calculations are performed to complement experimental infrared (IR) spectroscopy. researchgate.net By using DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), a molecule's harmonic vibrational frequencies can be computed. researchgate.netresearchgate.net These calculated frequencies are often scaled by specific factors to correct for approximations in the theoretical model, such as the neglect of anharmonicity and incomplete electron correlation. researchgate.net The scaled theoretical frequencies are then compared with experimental FT-IR spectra to provide a detailed assignment of the vibrational modes, linking specific absorption bands to the stretching, bending, or twisting of particular chemical bonds. researchgate.netnih.gov

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a 1,2,4-Triazole Derivative

| Vibrational Mode | Experimental (IR) | Calculated (DFT) | Reference |

|---|---|---|---|

| OH Stretching | 3312 | 3648 | researchgate.net |

| NH Stretching (Primary Amine) | 3449 | 3551 | researchgate.net |

| N-N Stretching | 1082 | 1083, 1119 | researchgate.net |

The Gauge-Including Atomic Orbital (GIAO) method, implemented within DFT, is a standard approach for predicting the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of molecules. tandfonline.comnih.govuzhnu.edu.ua Calculations are performed on the optimized geometry of the compound, and the computed isotropic shielding values are converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). uzhnu.edu.uaresearchgate.net Comparing these predicted chemical shifts with experimental NMR data is a powerful tool for structural elucidation and for distinguishing between different isomers or tautomers. researchgate.netuzhnu.edu.ua For various 1,2,4-triazole derivatives, a good correlation between calculated and experimental chemical shifts has been demonstrated. tandfonline.comresearchgate.net

Table 3: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for a 1,2,4-Triazole Derivative

| Carbon Atom | Experimental (δ ppm) | Calculated (δ ppm) | Reference |

|---|---|---|---|

| Aromatic C (bound to nitro group) | 140.0 | 153.0 | researchgate.net |

| Unsaturated C (aromatic ring) | 122.4-136.6 | 127.8-142.5 | researchgate.net |

The standard enthalpy of formation (or heat of formation, HOF) is a critical thermochemical property, especially for energetic materials, as it quantifies the energy stored within a molecule. researchgate.net Theoretical methods are used to calculate both gas-phase and condensed-phase heats of formation. nih.gov High-level computational methods like CBS-4M or isodesmic reactions combined with DFT are employed to achieve high accuracy. researchgate.netbibliotekanauki.pl Isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction, are particularly effective for canceling out systematic errors in calculations. bibliotekanauki.pl For many nitrogen-rich heterocycles like 1,2,4-triazoles, the HOF is highly positive, indicating that the compounds are endothermic and store a significant amount of chemical energy. researchgate.netnih.gov

Prediction of Energetic Properties

For this compound and its derivatives, particularly those substituted with nitro groups, computational methods are essential for predicting their performance as energetic materials. researchgate.net The introduction of an N-oxide group, as in this compound, is a known strategy to improve the oxygen balance and energetic properties of azole compounds. researchgate.netnih.gov

Using the calculated condensed-phase heat of formation and the molecular density (which can also be predicted computationally), key detonation parameters such as detonation velocity (D) and detonation pressure (P) can be estimated using specialized software like EXPLO5. researchgate.net These predictions are vital for the rational design of new high-energy-density materials (HEDMs), allowing for the screening of potential candidates before undertaking challenging and hazardous synthesis. uni-muenchen.de Studies on dinitro-bis-1,2,4-triazole-1,1'-diol, a related structure, have shown that the introduction of the N-oxide functionality leads to superior energetic performance compared to analogues without it. researchgate.net

Detonation Velocity and Pressure Calculations

The detonation velocity (D) and detonation pressure (P) are crucial parameters for characterizing the performance of energetic materials. For derivatives of this compound, these properties have been calculated using established methods such as the Kamlet-Jacobs (K-J) equations and the Becker–Kistiakowsky–Wilson (BKW) equation of state. researchgate.netresearchgate.netrsc.org

Studies on nitro derivatives of this compound have shown that their calculated detonation velocities can be comparable to conventional explosives like RDX and HMX. researchgate.net For instance, certain nitro derivatives of this compound exhibit detonation velocities around 8 km/s. researchgate.net The introduction of N-oxides into triazole compounds, creating derivatives like dinitro-bis-1,2,4-triazole-1,1'-diol, has been shown to improve energetic properties, with calculations predicting superior performance compared to their non-oxidized counterparts. nih.gov

For a series of designed bridged 1,2,4-triazole N-oxides, impressive detonation velocities in the range of 9.28–9.49 km/s and detonation pressures from 21.22–41.31 GPa have been calculated. rsc.orgnih.gov Similarly, a group of 1,2,4-triazole N-oxide derivatives with isomerized nitro and amino groups (NATNOs) were predicted to have high detonation velocities, with some reaching up to 9906 m/s. mdpi.com These computational predictions highlight the potential of the this compound scaffold in designing high-performance energetic materials. rsc.orgnih.govmdpi.com

Table 1: Calculated Detonation Properties of this compound Derivatives

| Compound Class | Detonation Velocity (km/s) | Detonation Pressure (GPa) | Calculation Method |

|---|---|---|---|

| Nitro derivatives | ~8 | 25–29 | Kamlet-Jacobs |

| Bridged N-oxides | 9.28–9.49 | 21.22–41.31 | Kamlet-Jacobs |

| NATNOs | up to 9.906 | Not specified | Not specified |

| Dinitro-bis-1,2,4-triazole-1,1'-diol derivatives | Superior to non-N-oxide versions | Superior to non-N-oxide versions | EXPLO5.05 |

Data sourced from multiple computational studies. researchgate.netrsc.orgnih.govmdpi.com

Crystal Density Predictions

Crystal density is a fundamental property for energetic materials as it significantly influences their detonation performance. Computational methods, often based on Density Functional Theory (DFT), are employed to predict the crystal densities of novel compounds. rsc.orgnih.govdntb.gov.ua

For nitro derivatives of this compound, such as 3-nitro-, 5-nitro-, and 3,5-dinitro-1-hydroxy-1,2,4-triazoles, theoretical densities have been calculated to be 1.89, 1.70, and 1.61 g/cm³, respectively. researchgate.net These values are comparable to that of TNT (1.64 g/cm³). researchgate.net In another study focusing on bridged 1,2,4-triazole N-oxides, the designed compounds were predicted to have high densities ranging from 1.87 to 1.98 g/cm³. rsc.orgnih.gov Furthermore, a series of 1,2,4-triazole N-oxide derivatives (NATNOs) were all predicted to have crystal densities greater than 1.80 g/cm³. mdpi.com

These predictions are vital in the initial screening of potential energetic materials, as higher density often correlates with higher detonation velocity and pressure. rsc.orgdntb.gov.ua

Molecular Docking and Simulation Studies

Molecular docking and simulation are powerful computational tools used to predict the binding interactions between a small molecule (ligand) and a macromolecular target, such as an enzyme. These techniques are instrumental in drug discovery and design, and have been applied to derivatives of 1,2,4-triazole to explore their biological potential.

Binding Affinity Predictions with Biological Targets (e.g., Enzymes)

Molecular docking studies have been conducted on various 1,2,4-triazole derivatives to predict their binding affinities with specific biological targets. For instance, some 1,2,4-triazoles have been investigated as potential antifungal agents by targeting cytochrome P450 dependent lanosterol (B1674476) 14-α-demethylase (CYP51). scitechnol.com Docking studies revealed that certain triazole derivatives exhibit low binding affinity values, indicating a stable ligand-target complex and potential for inhibition. scitechnol.com

In another study, 1,2,4-triazole tethered β-hydroxy sulfides were evaluated as bacterial tyrosinase inhibitors. nih.gov The most potent compound identified in vitro, compound 11c, also showed a strong binding affinity in docking simulations with a score of -7.08 kcal/mol, which was superior to the reference inhibitors kojic acid (-5.78 kcal/mol) and ascorbic acid (-5.59 kcal/mol). nih.gov Adamantane-linked 1,2,4-triazole derivatives have been docked into the active site of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme, a target for metabolic diseases. mdpi.comnih.gov These compounds showed promising binding affinity scores, comparable to the co-crystallized ligand. mdpi.com

Table 2: Predicted Binding Affinities of 1,2,4-Triazole Derivatives with Biological Targets

| Derivative Class | Target Enzyme | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| 1,2,4-Triazole (UIA) | Candida albicans CYP51 | -7.8 |

| 1,2,4-Triazole β-hydroxy sulfide (B99878) (11c) | Bacterial Tyrosinase | -7.08 |

| Adamantane-linked 1,2,4-triazole | 11β-HSD1 | -7.50 to -8.92 |

Data compiled from various molecular docking studies. scitechnol.comnih.govmdpi.com

Conformational Analysis and Ligand-Receptor Interactions

For 1,2,4-triazole derivatives targeting the fungal enzyme CaCYP51, docking analysis identified key amino acid residues like HIS, LEU, and ALA in the active binding pocket. scitechnol.com Similarly, for the bacterial tyrosinase inhibitor 11c, conformational analysis showed that it binds strongly within the substrate-binding site of the enzyme. nih.gov In the case of adamantane-linked 1,2,4-triazoles and the 11β-HSD1 enzyme, docking results showed that the adamantane (B196018) moiety is buried deep within a hydrophobic pocket, leading to strong hydrophobic interactions. mdpi.com The triazole portion of these molecules was observed to form hydrogen bond interactions with key catalytic residues, such as Tyr183. mdpi.com These detailed interaction analyses are crucial for structure-activity relationship (SAR) studies and for designing more potent and selective inhibitors. mdpi.com

Quantum-Chemical Calculations for Tautomerism and Reactivity

Quantum-chemical calculations are essential for understanding the fundamental electronic properties of molecules, including tautomerism and reactivity. For 1,2,4-triazole and its derivatives, these calculations help to elucidate the relative stability of different tautomeric forms and predict their chemical behavior.

Tautomerism is a key feature of the 1,2,4-triazole ring system. mdpi.com Quantum-chemical studies, often using Density Functional Theory (DFT) methods like B3LYP, have been employed to investigate the tautomeric equilibria of 1,2,4-triazole derivatives. researchgate.nettubitak.gov.tr For a series of substituted 1,2,4-triazoles, calculations revealed that the 4H-1,2,4-triazole form is generally favored over the 1H-1,2,4-triazole form in the aqueous phase. researchgate.nettubitak.gov.tr In the gas phase, studies on 1,2,4-triazole-3-thione derivatives indicated that the thione form is the predominant species. nih.gov

These theoretical calculations are valuable for interpreting experimental data and for understanding how factors like substitution and solvent affect the tautomeric preference. researcher.life The predominance of a particular tautomer can significantly influence the molecule's reactivity and its ability to interact with biological targets. For example, protonation processes, which are crucial for reactivity, have been studied computationally, indicating the predominance of the 1H-1,2,4-triazole form upon protonation. researchgate.nettubitak.gov.tr

Coordination Chemistry of 1 Hydroxy 1,2,4 Triazole and Its Derivatives

Ligand Properties of 1,2,4-Triazole (B32235) Core and its 1-Hydroxy Variants

The 1,2,4-triazole ring system is a versatile building block in coordination chemistry, capable of forming a wide array of complexes with transition metals. mdpi.commdpi.comtennessee.edu The introduction of a hydroxyl group at the 1-position (1-hydroxy-1,2,4-triazole) further enhances its coordination capabilities and introduces new possibilities for complex formation.

Versatility as Ligands for Transition Metals

1,2,4-triazoles and their derivatives are well-regarded for their ability to act as ligands for a variety of transition metals. mdpi.commdpi.comtennessee.edu This versatility stems from the presence of multiple nitrogen atoms within the heterocyclic ring, each with a lone pair of electrons available for donation to a metal center. These ligands can form stable coordination compounds with diverse dimensionalities, including discrete polynuclear complexes, one- and two-dimensional polymers, and three-dimensional metal-organic frameworks (MOFs). mdpi.com The ability of the 1,2,4-triazole moiety to bridge metal centers via its N1 and N2 atoms is a key factor in the formation of these extended structures. mdpi.com

Multiple Binding Sites and Coordination Modes (Monodentate, Bridging)

The 1,2,4-triazole core offers several potential coordination sites, leading to various binding modes. It can act as a monodentate ligand, coordinating to a single metal ion through one of its nitrogen atoms. isres.org More commonly, it functions as a bridging ligand, linking two metal centers. The most prevalent bridging mode involves the N1 and N2 atoms of the triazole ring, creating a stable N1-N2 bridge. mdpi.comrsc.org This bridging capability is fundamental to the construction of polynuclear and polymeric coordination architectures. mdpi.commdpi.com The specific coordination mode adopted can be influenced by factors such as the metal ion, the counter-anion, and the presence of substituents on the triazole ring. acs.org

Steric and Electronic Effects of Substituents on Coordination

The coordination behavior of the 1,2,4-triazole core can be significantly modified by the introduction of substituents. The chemical nature of these substituents influences both the steric and electronic properties of the ligand, thereby affecting the structure and properties of the resulting metal complexes. mdpi.com

Electronic effects of substituents can alter the electron density on the nitrogen donor atoms, thereby influencing the strength of the metal-ligand bond. Electron-donating groups can enhance the basicity of the nitrogen atoms, leading to stronger coordination, while electron-withdrawing groups can have the opposite effect. tandfonline.com These electronic modifications can be used to fine-tune the properties of the resulting metal complexes. researchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives often involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

Preparation of Complexes with First-Row Transition Metals (e.g., Co(II), Ni(II), Cu(II), Zn(II))

Complexes of first-row transition metals with 1,2,4-triazole-based ligands are typically prepared by reacting the ligand with a metal salt, such as a chloride or acetate (B1210297), in a suitable solvent like ethanol (B145695) or methanol. tandfonline.comsamipubco.com The reaction conditions, such as temperature and pH, can be adjusted to promote the formation of the desired product. oszk.hu In many cases, the metal complexes precipitate from the reaction mixture and can be isolated by filtration. tandfonline.comoszk.hu

For example, the synthesis of Co(II), Ni(II), and Cu(II) complexes with 1,2,4-triazole Schiff base derivatives has been achieved by refluxing an ethanolic solution of the ligand with the corresponding metal chloride. tandfonline.comtandfonline.com Similarly, Zn(II) complexes have been prepared by reacting 1,2,4-triazole derivatives with zinc acetate in ethanol. researchgate.net The stoichiometry of the reactants is a critical factor in determining the final product. tandfonline.comnih.gov

Table 1: Examples of Synthesized First-Row Transition Metal Complexes with 1,2,4-Triazole Derivatives

| Metal Ion | Ligand Type | Synthetic Method | Resulting Geometry |

| Co(II) | 1,2,4-Triazole Schiff Base | Reflux in ethanol with CoCl₂·6H₂O | Octahedral tandfonline.comnih.gov, Square Pyramidal tandfonline.com |

| Ni(II) | 1,2,4-Triazole Schiff Base | Reflux in ethanol with NiCl₂·6H₂O | Octahedral tandfonline.comnih.gov, Square Planar researchgate.net |

| Cu(II) | 1,2,4-Triazole Schiff Base | Reflux in ethanol with CuCl₂·2H₂O | Distorted Octahedral tandfonline.comnih.gov, Square Pyramidal tandfonline.com |

| Zn(II) | 1,2,4-Triazole Schiff Base | Reaction with zinc acetate in ethanol | Tetrahedral samipubco.com, Octahedral tandfonline.comnih.gov |

| Cu(II) | 4-Amino-4H-1,2,4-triazole | Reaction with CuCl₂ | 1D Coordination Polymer mdpi.com |

| Zn(II) | 3-R-1H-1,2,4-triazole-5-amine | Reaction with ZnCl₂ in methanol/ethanol | Tetrahedral or Octahedral ufv.br |

Characterization of these complexes is essential to confirm their formation and elucidate their structures. Common techniques include:

Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of functional groups like C=N. tandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes like those of Zn(II), ¹H and ¹³C NMR can provide detailed information about the ligand environment upon coordination. tandfonline.com